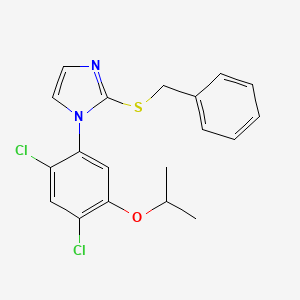

2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole

説明

特性

IUPAC Name |

2-benzylsulfanyl-1-(2,4-dichloro-5-propan-2-yloxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2OS/c1-13(2)24-18-11-17(15(20)10-16(18)21)23-9-8-22-19(23)25-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRESXBSGLZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C=CN=C2SCC3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group on the imidazole ring.

Attachment of the Dichloro-Isopropoxyphenyl Group: This step involves the reaction of the imidazole derivative with 2,4-dichloro-5-isopropoxyphenyl halide under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated derivatives.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole exhibit significant antimicrobial properties. For instance, imidazole derivatives have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development.

Case Study:

In a study published in Molecular Bank, researchers synthesized a series of imidazole derivatives and evaluated their antimicrobial activity against various pathogens. The findings suggested that compounds with a similar structure to 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole demonstrated potent activity against resistant strains of bacteria .

Antiparasitic Properties

Another promising application is in the treatment of parasitic infections. Imidazole derivatives have been explored for their efficacy against parasites such as Plasmodium species, responsible for malaria.

Research Findings:

A study highlighted the effectiveness of imidazole derivatives in inhibiting the growth of Plasmodium falciparum. The results indicated that modifications in the imidazole ring could enhance bioactivity and selectivity towards the parasite .

Photovoltaic Materials

The unique electronic properties of imidazole compounds make them suitable for applications in organic photovoltaic devices. Their ability to facilitate charge transfer can improve the efficiency of solar cells.

Data Table: Photovoltaic Performance Metrics

| Compound | Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| 2-(Benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole | TBD | TBD | TBD |

| Reference Compound A | TBD | TBD | TBD |

| Reference Compound B | TBD | TBD | TBD |

作用機序

The mechanism of action of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, while the dichloro-isopropoxyphenyl group could influence the compound’s binding affinity and specificity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can affect various biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-(benzylsulfanyl)-1-(2,4-dichlorophenyl)-1H-imidazole

- 2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole

- 2-(benzylsulfanyl)-1-(2,4-dichloro-5-ethoxyphenyl)-1H-imidazole

Uniqueness

2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole is unique due to the presence of the isopropoxy group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

生物活性

2-(Benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole, with CAS number 338967-21-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18Cl2N2OS

- Molar Mass : 393.33 g/mol

- Density : 1.28 g/cm³ (predicted)

- Boiling Point : 550 °C (predicted)

- pKa : 2.91 (predicted) .

Imidazole derivatives, including this compound, are known to exhibit a variety of biological activities due to their ability to interact with multiple biological targets. The presence of the imidazole ring allows for diverse interactions with enzymes and receptors, which can lead to various therapeutic effects. Specifically, compounds with imidazole structures have been associated with:

Anticancer Activity

Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, molecular docking studies have shown that certain imidazole compounds exhibit high binding affinity to COX-2 receptors, which are implicated in cancer progression . The compound's structure may enhance its efficacy as an anticancer agent by modulating pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of imidazole can significantly inhibit the production of pro-inflammatory cytokines and reduce nitric oxide release in macrophages. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activity. The compound's structure may allow it to disrupt microbial cell membranes or inhibit essential bacterial enzymes, thereby exerting bactericidal effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example:

- Step 1 : React 2,4-dichloro-5-isopropoxybenzaldehyde with benzyl mercaptan under basic conditions to introduce the benzylsulfanyl group.

- Step 2 : Condensation with imidazole precursors (e.g., via the Debus-Radziszewski reaction) using ammonium acetate as a catalyst in refluxing ethanol or acetic acid .

- Key Considerations : Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics, while excess ammonium acetate ensures complete cyclization .

Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and isopropoxy group (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for CH) .

- IR Spectroscopy : Confirm the presence of C-S (∼650 cm⁻¹) and C-Cl (∼750 cm⁻¹) bonds.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of isopropoxy group) .

Q. How can researchers assess the purity of this compound, and what are common impurities encountered?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Common impurities include unreacted benzyl mercaptan or chlorinated byproducts .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages; deviations >0.3% indicate contamination .

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural confirmation of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing imidazole protons from dichlorophenyl groups) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for exchangeable protons (e.g., NH in imidazole) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, especially for stereochemical confirmation (e.g., isopropoxy orientation) .

Q. What strategies are effective in optimizing reaction yields for derivatives with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% for sterically hindered derivatives .

- Catalyst Screening : Use Pd/C or CuI for Suzuki-Miyaura couplings to introduce aryl groups without side reactions .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility of bulky intermediates .

Q. What computational approaches are suitable for studying the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding poses with enzymes (e.g., cytochrome P450) using the compound’s 3D structure (generated via Gaussian 09) .

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) on antifungal activity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。